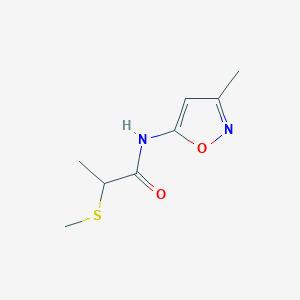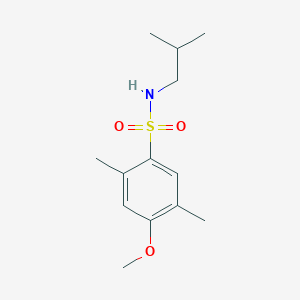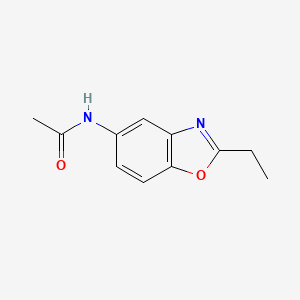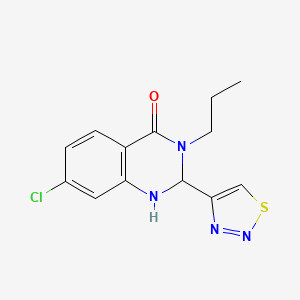![molecular formula C13H9N3O3S B7530351 4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530351.png)
4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and has shown promising results in various studies. In
作用機序
The mechanism of action of 4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. It has also been shown to inhibit the activity of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine has various biochemical and physiological effects. This compound has been found to reduce the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine in lab experiments is its unique mechanism of action, which makes it a promising compound for the development of new drugs. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
There are several future directions for the research of 4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is the development of new drugs based on the mechanism of action of this compound for the treatment of cancer and inflammation. Further research is also needed to explore the safety and toxicity of this compound in humans.
Conclusion:
In conclusion, 4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine is a promising compound for scientific research due to its unique mechanism of action and potential applications in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound for the development of new drugs and treatments.
合成法
The synthesis of 4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine involves the reaction of 2-methyl-3-nitrophenol with thieno[3,2-d]pyrimidine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified through various methods, such as column chromatography or recrystallization.
科学的研究の応用
4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine has been studied extensively for its potential applications in scientific research. This compound has been found to have various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(2-methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c1-8-10(16(17)18)3-2-4-11(8)19-13-12-9(5-6-20-12)14-7-15-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELJIOMYBYOIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC2=NC=NC3=C2SC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)


![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
![N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide](/img/structure/B7530312.png)


![N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7530344.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7530353.png)


